2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide
Overview
Description
2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a dibromo-substituted cyclopropane ring, a cyano group, and a benzothienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst.
Introduction of the Dibromo Substituents: Bromination of the cyclopropane ring can be achieved using bromine or a brominating agent under controlled conditions.
Attachment of the Benzothienyl Moiety: The benzothienyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothienyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: The dibromo substituents on the cyclopropane ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano group and the benzothienyl moiety suggests potential bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives may be explored for their potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The cyano group, benzothienyl moiety, and dibromo substituents may all contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide: The parent compound.
2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethylcyclopropanecarboxamide: A similar compound with an ethyl group instead of a methyl group.
2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methylcyclopropanecarboxylate: A similar compound with a carboxylate group instead of a carboxamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2OS/c1-13(7-14(13,15)16)12(19)18-11-9(6-17)8-4-2-3-5-10(8)20-11/h2-5,7H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGWYKURRPYOAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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